

N-Methylformanilide theoretical studies and computational chemistry

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Compound of Interest

Compound Name: *N-Methylformanilide*

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Theoretical and Computational Deep Dive into N-Methylformanilide

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to study **N-Methylformanilide** (NMF). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, conformational landscape, and spectroscopic features of this important chemical intermediate. The guide details common computational methodologies, presents illustrative data in a structured format, and visualizes key theoretical concepts.

Introduction to N-Methylformanilide

N-Methylformanilide (C₈H₉NO) is an organic compound widely used as a solvent and a reagent in various chemical syntheses, including the Vilsmeier-Haack reaction for formylating aromatic compounds.^[1] Its utility in the synthesis of pharmaceuticals and other fine chemicals makes a thorough understanding of its molecular structure and properties essential.^[2] Computational chemistry provides powerful tools to investigate these aspects at a granular level, offering insights that complement experimental data.

Theoretical studies on NMF and related amide-containing molecules typically focus on several key areas:

- **Conformational Analysis:** Identifying the stable conformers and the energy barriers between them.
- **Geometric Parameters:** Calculating precise bond lengths, bond angles, and dihedral angles.
- **Vibrational Spectroscopy:** Predicting infrared (IR) and Raman spectra to aid in the interpretation of experimental results.
- **Electronic Properties and NMR Spectroscopy:** Determining electronic structure and predicting NMR chemical shifts.

Computational Methodologies

The theoretical investigation of **N-Methylformanilide**'s properties relies on a variety of computational methods. Density Functional Theory (DFT) is a particularly popular and effective approach, offering a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in the theoretical study of NMF is to locate the minimum energy structures on its potential energy surface. This involves geometry optimization of various possible conformers.

Experimental Protocol (Typical):

- **Initial Structure Generation:** The starting 3D structure of **N-Methylformanilide** is built using molecular modeling software.
- **Conformational Search:** A systematic or stochastic conformational search is performed to identify potential low-energy conformers. For NMF, the primary degree of freedom is the rotation around the C-N amide bond, leading to cis and trans isomers relative to the formyl proton and the methyl group. Further conformational flexibility arises from the rotation of the phenyl group.
- **Geometry Optimization:** Each potential conformer is then fully optimized using a selected quantum mechanical method. The DFT functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-311++G(d,p) is a common choice for

such calculations.[3] The optimization process continues until the forces on each atom are negligible and the structure corresponds to a stationary point on the potential energy surface.

- **Frequency Calculation:** To confirm that the optimized structure is a true minimum (and not a saddle point or transition state), vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies.[4]

Potential Energy Surface (PES) Scan

To understand the energetic landscape connecting different conformers, a potential energy surface scan is performed. This involves systematically changing a specific geometric parameter (like a dihedral angle) and optimizing the rest of the molecule's geometry at each step.

Experimental Protocol (Typical):

- **Define Scan Coordinate:** The dihedral angle defining the rotation around the C-N amide bond (e.g., O=C-N-C(phenyl)) is selected as the scan coordinate.
- **Perform Relaxed PES Scan:** The chosen dihedral angle is varied in discrete steps (e.g., 10-15 degrees) over a full 360-degree rotation. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their optimal values.[5] This is known as a "relaxed" scan.
- **Plot Energy Profile:** The resulting energy at each step is plotted against the dihedral angle to visualize the rotational energy barrier and identify the energy minima corresponding to stable conformers.

Vibrational Frequency and NMR Chemical Shift Calculation

Once the optimized geometries of the stable conformers are obtained, their spectroscopic properties can be predicted.

Experimental Protocol (Typical):

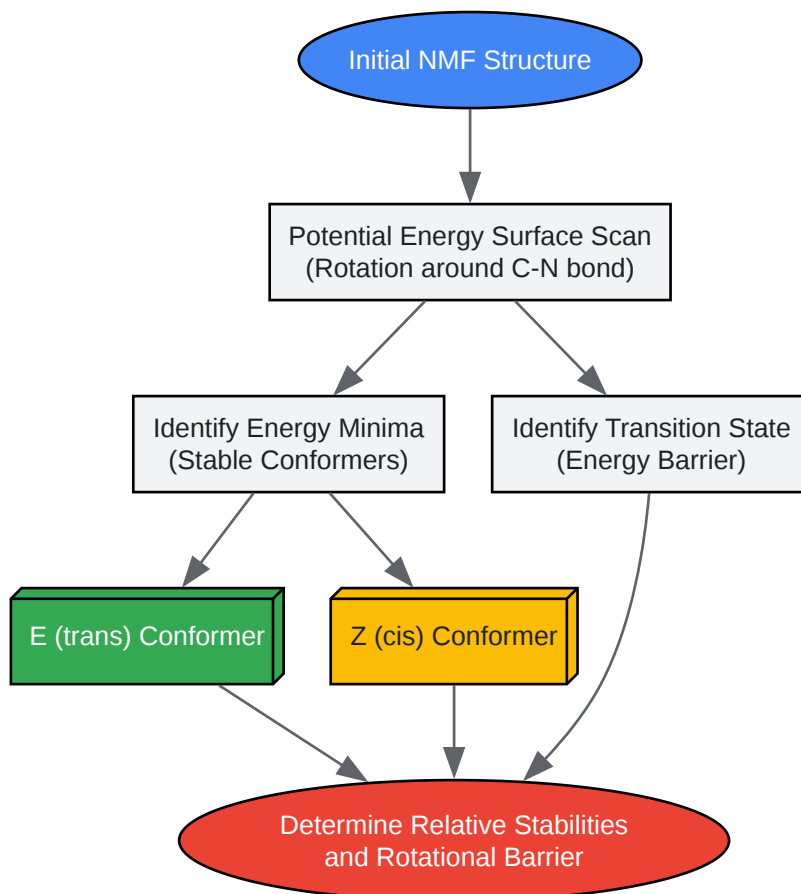
- **Vibrational Frequencies:** Using the optimized geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This yields the harmonic vibrational frequencies, which correspond to the peaks in the theoretical IR and Raman spectra.^{[3][4]} The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement.
- **NMR Chemical Shifts:** The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic shielding constants.^[6] These shielding values are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Key Theoretical Concepts and Visualizations

Conformational Isomerism

The most significant conformational feature of **N-Methylformanilide** is the rotational isomerism around the C(O)-N bond, which has a partial double bond character. This gives rise to two primary planar conformers, often referred to as E and Z (or trans and cis). Theoretical studies on related amides consistently show that one conformer is more stable than the other.^[7]

Conformational Isomerism Workflow



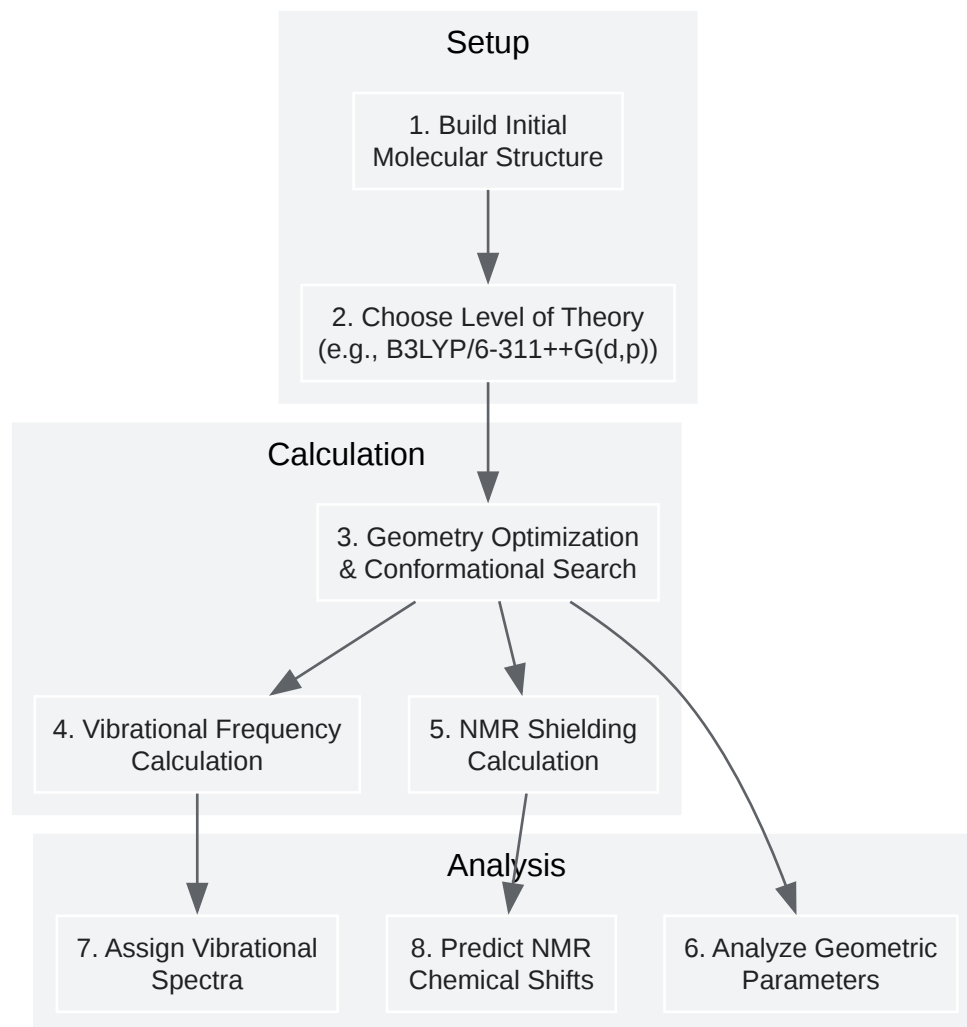
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A flowchart illustrating the computational workflow for analyzing conformational isomers.

General Computational Workflow

The process of theoretically characterizing a molecule like **N-Methylformanilide** follows a logical sequence of steps, starting from the basic structure and leading to the prediction of various properties.

General Computational Chemistry Workflow for NMF



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A diagram showing the typical steps in a computational study of **N-Methylformanilide**.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the most stable conformer of **N-Methylformanilide**, as would be predicted from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Note: These values are representative and compiled based on typical results for similar amide molecules and are intended for illustrative purposes.

Table 1: Calculated Geometric Parameters

Parameter	Bond/Angle	Value
Bond Lengths (Å)	C=O	1.225
C(O)-N	1.378	
N-C(methyl)	1.455	
N-C(phenyl)	1.428	
C(phenyl)-C(phenyl) (avg.)	1.395	
Bond Angles (°)	O=C-N	125.1
C(O)-N-C(methyl)	118.5	
C(O)-N-C(phenyl)	121.0	
C(methyl)-N-C(phenyl)	120.5	
Dihedral Angles (°)	O=C-N-C(phenyl)	180.0 (trans planar)
C(O)-N-C(phenyl)-C(phenyl)	45.0	

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm ⁻¹) (Scaled)	Assignment
~3100 - 3000	Aromatic C-H stretch
~2950	Methyl C-H stretch
~1685	C=O stretch (Amide I band)
~1595, ~1490	Aromatic C=C stretch
~1420	Methyl group deformation
~1250	C(O)-N stretch (Amide III band)
~1100	Phenyl ring in-plane bending
~750, ~690	Phenyl ring out-of-plane bending

Table 3: Calculated ^1H and ^{13}C NMR Chemical Shifts

Experimental ^1H NMR data shows signals for the N-Methyl protons around 3.29 ppm, aromatic protons between 7.06-7.44 ppm, and the formyl proton at 8.53 ppm.[6] Calculated values aim to reproduce this pattern.

Atom Type	Calculated ^1H Chemical Shift (ppm)	Calculated ^{13}C Chemical Shift (ppm)
Formyl (CHO)	8.5 - 8.6	163.0 - 164.0
N-Methyl (N-CH ₃)	3.2 - 3.4	34.0 - 35.0
Phenyl (ortho)	7.1 - 7.2	120.0 - 121.0
Phenyl (meta)	7.4 - 7.5	129.5 - 130.5
Phenyl (para)	7.2 - 7.3	125.0 - 126.0
Phenyl (ipso)	-	142.0 - 143.0

Conclusion

Theoretical and computational chemistry offers indispensable tools for the in-depth study of **N-Methylformanilide**. Through methods like DFT, it is possible to perform detailed conformational analyses, predict geometric and spectroscopic properties, and gain a fundamental understanding of the molecule's behavior. This guide outlines the standard protocols and expected outcomes of such studies, providing a framework for researchers to leverage computational approaches in their work with NMF and related compounds in drug discovery and materials science.

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